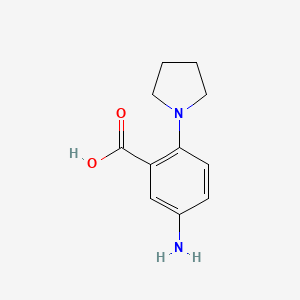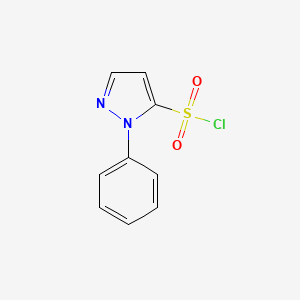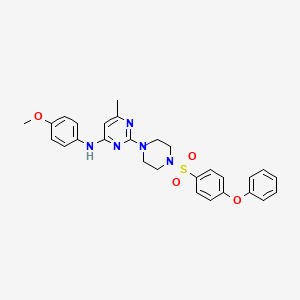
5-Amino-2-Pyrrolidin-1-yl-benzoesäure
Übersicht
Beschreibung
5-Amino-2-pyrrolidin-1-yl-benzoic acid is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.25 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . The structure of 5-Amino-2-pyrrolidin-1-yl-benzoic acid includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzoic acid moiety, which is a common structural motif in many biologically active compounds .
Wissenschaftliche Forschungsanwendungen
5-Amino-2-pyrrolidin-1-yl-benzoic acid has several applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of 5-Amino-2-pyrrolidin-1-yl-benzoic acid are currently unknown. This compound is a specialty product for proteomics research . More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that pyrrolidine derivatives can both stimulate nerve activity and act as sedatives
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways . More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
Its molecular weight is 206.24 , which is within the range generally favorable for oral bioavailability.
Result of Action
As a specialty product for proteomics research , it’s likely to have specific effects on protein structures or functions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-pyrrolidin-1-yl-benzoic acid typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 2-chlorobenzoic acid with pyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-pyrrolidin-1-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-(pyrrolidin-1-yl)benzoic acid: Similar structure but with the amino group at a different position.
5-Amino-2-piperidin-1-yl-benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
5-Amino-2-pyrrolidin-1-yl-benzoic acid is unique due to the specific positioning of the amino and pyrrolidine groups, which can influence its binding properties and biological activity. The presence of the pyrrolidine ring also imparts specific stereochemical and electronic properties that can enhance its interaction with biological targets .
Eigenschaften
IUPAC Name |
5-amino-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZSCEWHFAKJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416078.png)


![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2416084.png)
![6-(((2-ethylphenyl)amino)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2416089.png)
![5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2416090.png)
![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)



![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)
![1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2416100.png)
